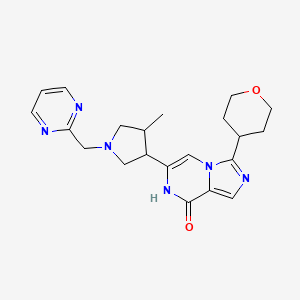

(Rac)-Tovinontrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N6O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |

InChI |

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |

InChI Key |

GWGNPYYVGANHRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Tovinontrine: A Technical Guide to its Mechanism of Action in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Tovinontrine (also known as CRD-750 and formerly as IMR-687) is an investigational, orally administered small molecule being developed for the treatment of heart failure. It is a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism of action of Tovinontrine in cardiovascular disease is the enhancement of the natriuretic peptide signaling pathway through the inhibition of cyclic guanosine monophosphate (cGMP) degradation. This document provides an in-depth technical overview of the mechanism of action, preclinical evidence, and clinical development of this compound for cardiovascular disease, with a focus on heart failure.

Core Mechanism of Action: PDE9 Inhibition

Tovinontrine's therapeutic potential in heart failure stems from its selective inhibition of PDE9. PDE9 is an enzyme that specifically hydrolyzes cGMP, a critical second messenger in cardiovascular homeostasis. In patients with heart failure, PDE9 expression and activity are significantly upregulated in the myocardium, leading to increased cGMP degradation and disruption of the protective natriuretic peptide signaling (NPS) pathway.

By inhibiting PDE9, Tovinontrine increases the intracellular concentration of cGMP in cardiomyocytes. This amplifies the downstream effects of the NPS pathway, which is activated by natriuretic peptides (such as atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]). The intended consequences of enhanced cGMP signaling in the heart include vasodilation, reduction of cardiac hypertrophy and fibrosis, and improved lusitropy (myocardial relaxation).

In Vitro Potency and Selectivity

Quantitative analysis of Tovinontrine's inhibitory activity demonstrates its high potency for PDE9 and selectivity over other phosphodiesterase isoforms.

| Target | IC50 (nM) | Fold Selectivity vs. PDE9A1 |

| PDE9A1 | 8.19 | - |

| PDE9A2 | 9.99 | ~0.8x |

| PDE1A3 | 88,400 | >10,800x |

| PDE1B | 8,480 | >1,000x |

| PDE1C | 12,200 | >1,400x |

| PDE5A2 | 81,900 | >10,000x |

| Data from a study on IMR-687 (Tovinontrine) in the context of sickle cell disease.[1] |

Signaling Pathway

The mechanism of action of Tovinontrine is centered on the potentiation of the natriuretic peptide-cGMP signaling cascade within cardiomyocytes.

Preclinical Evidence in Heart Failure Models

Preclinical studies have demonstrated the potential of Tovinontrine in animal models of heart failure with preserved ejection fraction (HFpEF).

Summary of Preclinical Findings

In three distinct mouse models of HFpEF, Tovinontrine was shown to be effective for both the prevention and treatment of cardiac hypertrophy and renal dysfunction.[2]

| Parameter | Observation |

| Cardiomyocyte Size | Reduced median size of cardiomyocytes.[2] |

| Natriuretic Peptide Levels | Lowered plasma B-type and atrial natriuretic peptide levels.[2] |

| Renal Function | Improved markers of renal dysfunction.[2] |

| Hemodynamics | No significant change in heart rate or blood pressure. |

Specific quantitative data from these preclinical studies have not been publicly disclosed.

Representative Experimental Protocol: Murine HFpEF Model

While the exact protocols for the Tovinontrine preclinical studies are not publicly available, a representative methodology based on common practices in the field is outlined below.

Clinical Development Program

Tovinontrine is currently in Phase 2 clinical development for both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).

Overview of Phase 2 Clinical Trials

| Trial Name | Condition | Status | Primary Endpoint | Duration |

| CYCLE-1-REF | HFrEF | Recruiting | Change in NT-proBNP from baseline to Week 12. | 12 Weeks |

| CYCLE-2-PEF | HFpEF | Completed | Change in NT-proBNP from baseline to Week 12. | 12 Weeks |

| CARDINAL-HF (CRD-740) | HFrEF | Completed | Change in plasma cGMP from baseline to Week 4. | 12 Weeks |

CRD-740 is another PDE9 inhibitor from Cardurion Pharmaceuticals. The positive results from CARDINAL-HF provide proof-of-concept for this mechanism of action.

Clinical Trial Protocol: CYCLE-1-REF and CYCLE-2-PEF

The following provides a generalized protocol for the ongoing Phase 2 trials of Tovinontrine.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Key Inclusion Criteria:

-

Adult patients (≥18 years) with a diagnosis of chronic heart failure (NYHA Class II-III) for at least 6 months.

-

For HFrEF (CYCLE-1-REF): Left ventricular ejection fraction (LVEF) ≤ 40%.

-

For HFpEF (CYCLE-2-PEF): LVEF > 40%.

-

Elevated NT-proBNP levels at screening:

-

HFrEF: ≥600 pg/mL (≥1000 pg/mL for patients with atrial fibrillation).

-

HFpEF: ≥300 pg/mL (≥500 pg/mL for patients with atrial fibrillation).

-

-

Stable, optimized guideline-directed medical therapy for at least 4 weeks prior to screening.

Key Exclusion Criteria:

-

Recent heart failure exacerbation requiring hospitalization or IV diuretics within 60 days of screening.

-

Acute coronary syndrome, stroke, or major cardiovascular surgery within 60 days of screening.

-

Severe valvular disease, active myocarditis, or hypertrophic cardiomyopathy.

Treatment Arms:

-

Tovinontrine (oral tablets, various doses).

-

Placebo (oral tablets).

Assessments:

-

Primary Outcome: Percent change in plasma NT-proBNP from baseline to Week 12.

-

Secondary Outcomes:

-

Safety and tolerability.

-

Change in plasma and urine cGMP levels.

-

Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.

-

Change in NYHA functional class.

-

Conclusion and Future Directions

This compound represents a novel therapeutic approach for the treatment of heart failure by targeting the underlying pathophysiology of natriuretic peptide signaling deficiency. Its high potency and selectivity for PDE9, combined with promising preclinical data, provide a strong rationale for its continued clinical development. The ongoing Phase 2 CYCLE trials are critical for establishing the clinical proof-of-concept for Tovinontrine in both HFrEF and HFpEF. The results of these trials, particularly the primary endpoint of NT-proBNP reduction, will be instrumental in determining the future trajectory of this compound in the management of cardiovascular disease. Further studies will also be required to elucidate the long-term effects on cardiac structure and function, as well as on clinical outcomes such as hospitalization and mortality.

References

- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imara to Report Data Demonstrating the Potential of Tovinontrine (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]

The Potent and Selective Inhibition of Phosphodiesterase-9 by (Rac)-Tovinontrine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tovinontrine (also known as IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). This document provides an in-depth technical guide on its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Elevating cGMP Signaling

Phosphodiesterase-9 (PDE9) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to its accumulation within cells. This elevation of intracellular cGMP levels amplifies the downstream signaling pathways regulated by cGMP, which are pivotal in cellular functions such as vasodilation, inflammation, and erythropoiesis.

Quantitative Analysis of PDE9 Inhibition

This compound demonstrates high potency and selectivity for PDE9 isoforms. The following tables summarize the in vitro inhibitory activity of this compound against various phosphodiesterase enzymes.

Table 1: Potency of this compound against PDE9 Isoforms

| PDE Isoform | IC50 (nM) |

| PDE9A1 | 8.19 |

| PDE9A2 | 9.99 |

Table 2: Selectivity Profile of this compound against Other PDE Isoforms

| PDE Isoform | IC50 (µM) | Selectivity (fold) vs. PDE9A1 |

| PDE1A3 | 88.4 | >10,800 |

| PDE1B | 8.48 | >1,035 |

| PDE1C | 12.2 | >1,490 |

| PDE5A2 | 81.9 | >10,000 |

| Other PDEs (including PDE4 & PDE10) | No significant inhibition observed | - |

Data sourced from McArthur et al., Haematologica, 2020.[1]

Signaling Pathway of PDE9 Inhibition

The following diagram illustrates the mechanism by which this compound enhances cGMP signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Phosphodiesterase (PDE) Inhibition Assay

This assay quantifies the inhibitory activity of this compound on PDE enzymes.

Objective: To determine the IC50 values of this compound for various PDE isoforms.

Materials:

-

Recombinant human PDE enzymes

-

[³H]-cGMP (radiolabeled substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the recombinant PDE enzyme, the diluted this compound or vehicle control, and the assay buffer.

-

Initiate the enzymatic reaction by adding [³H]-cGMP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Separate the unhydrolyzed [³H]-cGMP from the hydrolyzed product using methods like ion-exchange chromatography or scintillation proximity assay (SPA) beads.[2]

-

Add a scintillation cocktail to the wells.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies in Townes Mouse Model of Sickle Cell Disease

These studies evaluate the efficacy of this compound in a relevant animal model.[1]

Objective: To assess the effect of this compound on hematological parameters and vaso-occlusion in a humanized mouse model of sickle cell disease.

Animal Model: Townes transgenic mice expressing human sickle hemoglobin (HbS).

Materials:

-

Townes sickle cell mice

-

This compound

-

Vehicle control

-

Dosing gavage needles

-

Equipment for blood collection and analysis (hematology analyzer)

-

Dorsal skin-fold chambers for intravital microscopy (for vaso-occlusion assessment)

Procedure:

-

Acclimate Townes sickle cell mice to the housing conditions.

-

Randomly assign mice to treatment groups: vehicle control and this compound at various doses (e.g., 10 mg/kg and 30 mg/kg).[1]

-

Administer this compound or vehicle orally once daily for a specified period (e.g., 30 days).[1]

-

Collect blood samples at baseline and at the end of the treatment period for complete blood count (CBC) analysis, including red blood cell count, hemoglobin levels, and reticulocyte counts.

-

For vaso-occlusion studies, implant dorsal skin-fold chambers on a subset of mice.

-

Induce hypoxia to provoke vaso-occlusion.

-

Using intravital microscopy, observe and quantify the number of occluded venules in the chamber window.

-

At the end of the study, euthanize the animals and collect tissues for further analysis if required.

-

Statistically analyze the differences in hematological parameters and vaso-occlusion between the treatment and control groups.

Conclusion

This compound is a highly potent and selective inhibitor of PDE9, which acts by elevating intracellular cGMP levels. Its efficacy has been demonstrated through in vitro enzymatic assays and in vivo studies in a relevant disease model. The detailed protocols provided herein offer a framework for the continued investigation and development of this and similar compounds targeting the cGMP signaling pathway.

References

Role of cGMP signaling in (Rac)-Tovinontrine therapeutic effects

An In-depth Technical Guide to the Role of cGMP Signaling in Tovinontrine's Therapeutic Effects

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase 9 (PDE9) currently under investigation for the treatment of heart failure.[1][2] The primary mechanism of action for Tovinontrine is the elevation of intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger in cardiovascular signaling.[1][3] By selectively inhibiting PDE9, the enzyme responsible for cGMP degradation, Tovinontrine enhances the signaling cascade downstream of nitric oxide (NO) and natriuretic peptides.[1] This guide provides a comprehensive overview of the cGMP signaling pathway, Tovinontrine's specific role as a PDE9 inhibitor, and a summary of its preclinical and clinical development. While the compound name in the user prompt included a "(Rac)" prefix, the scientific literature predominantly refers to the drug as Tovinontrine. Furthermore, a direct, evidence-based link between Tovinontrine's cGMP-mediated effects and the Rac family of GTPases is not established in the current body of scientific literature. This document will focus on the well-documented cGMP-dependent mechanisms and provide standardized protocols for key experimental assays relevant to this pathway.

The cGMP Signaling Pathway: A Core Cardiovascular Regulator

Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in numerous physiological processes, particularly within the cardiovascular system. Its signaling cascade is integral to regulating vascular tone, blood pressure, cardiac function, and inhibiting inflammation and fibrosis.

Synthesis and Degradation: The intracellular concentration of cGMP is tightly controlled by the balance between its synthesis by guanylyl cyclases (GC) and its degradation by phosphodiesterases (PDEs).

-

Synthesis: Nitric oxide (NO) activates soluble guanylyl cyclase (sGC), while natriuretic peptides (NPs) bind to and activate particulate guanylyl cyclase (pGC) receptors. Both enzymes catalyze the conversion of guanosine triphosphate (GTP) to cGMP.

-

Degradation: A superfamily of PDE enzymes hydrolyzes cGMP to the inactive 5'-GMP. PDE9 is a high-affinity, cGMP-specific phosphodiesterase, making it a key regulator of cGMP levels, particularly in disease states where cGMP signaling is compromised.

Downstream Effectors: The primary downstream effector of cGMP is the cGMP-dependent protein kinase (PKG). Upon activation by cGMP, PKG phosphorylates a variety of target proteins in vascular smooth muscle cells and cardiac myocytes. These phosphorylation events lead to a cascade of effects, including:

-

Reduction of intracellular calcium concentrations.

-

Desensitization of the contractile apparatus to calcium.

-

Relaxation of smooth muscle, leading to vasodilation.

-

Cardioprotective effects, such as anti-hypertrophic and anti-fibrotic signaling.

Tovinontrine's Mechanism: Targeted PDE9 Inhibition

Tovinontrine is designed to specifically target and inhibit PDE9. This specificity allows for the augmentation of cGMP signaling driven by the NO-sGC and NP-pGC pathways without broadly affecting other cyclic nucleotide pathways (e.g., those regulated by cAMP). By blocking the primary enzyme responsible for cGMP hydrolysis, Tovinontrine elevates intracellular cGMP levels, thereby amplifying the downstream signaling through PKG and promoting beneficial cardiovascular effects. This mechanism is particularly relevant in heart failure, where endothelial dysfunction can lead to impaired NO production and reduced cGMP signaling.

The Question of Rac GTPase Signaling

The Rac subfamily of Rho GTPases are key regulators of diverse cellular processes, including cytoskeletal organization, cell adhesion, migration, and proliferation. While cGMP/PKG signaling can influence the actin cytoskeleton, a direct, well-characterized molecular link where Tovinontrine-induced cGMP elevation specifically modulates Rac GTPase activation is not established in the available scientific literature. Research into potential crosstalk between cGMP/PKG and Rho GTPase pathways is ongoing, but a defined role for Rac in the therapeutic effects of Tovinontrine has not been demonstrated.

Summary of Quantitative Data

Tovinontrine has been evaluated in both preclinical models and human clinical trials. Development for sickle cell disease and beta-thalassemia was discontinued following interim analyses. The current focus is on heart failure.

| Study Type | Model/Population | Key Findings | Reference |

| Preclinical | Erythroid Cell Lines (K562, UT-7) | Increased intracellular cGMP and fetal hemoglobin (HbF). | |

| Preclinical | Townes Sickle Cell Disease Mouse Model | Oral dosing increased HbF, reduced red blood cell sickling, decreased immune cell activation, and lowered microvascular stasis compared to hydroxyurea. | |

| Phase 2b (Ardent) | Sickle Cell Disease Patients | No significant difference in the median annualized rate of vaso-occlusive crises (VOCs) in the high-dose group versus placebo. | |

| Phase 2b (Forte) | Beta-Thalassemia Patients | No meaningful benefit observed in transfusion burden or other disease-related biomarkers. | |

| Phase 2 (Cycle-1-REF) | Heart Failure with Reduced Ejection Fraction (HFrEF) | Ongoing study to evaluate safety and effectiveness in lowering NT-proBNP levels compared to placebo. | |

| Phase 2 (Cycle-2-PEF) | Heart Failure with Preserved Ejection Fraction (HFpEF) | Completed study; designed to assess safety and effectiveness in patients with chronic heart failure. |

Key Experimental Protocols

Measurement of Intracellular cGMP Levels (Competitive ELISA)

This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates or tissue homogenates.

Principle: Free cGMP in a sample competes with a fixed amount of a cGMP-horseradish peroxidase (HRP) conjugate for binding sites on a cGMP-specific antibody coated onto a microplate. The amount of HRP conjugate that binds is inversely proportional to the concentration of cGMP in the sample. The signal is developed with a chromogenic substrate and measured spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with Tovinontrine or vehicle for the specified time.

-

Aspirate media and lyse cells in 0.1 M HCl.

-

Incubate on ice for 10 minutes, then scrape and centrifuge the lysate at ≥600 x g for 10 minutes to pellet debris.

-

Collect the supernatant for analysis. For some commercial kits, samples must be acetylated to improve assay sensitivity. Follow the specific kit's instructions.

-

-

Assay Procedure:

-

Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

-

Add the cGMP-HRP conjugate to each well.

-

Incubate the plate, typically for 2-3 hours at room temperature with gentle shaking.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate in the dark for approximately 30 minutes to allow for color development.

-

Add a stop solution (e.g., 2 N sulfuric acid) to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the cGMP concentration of the samples by interpolating their absorbance values from the standard curve. Results are typically expressed as pmol/mg of protein or pmol/10^6 cells.

-

Rac Activation Assay (PBD Pull-Down)

This protocol details a common method to specifically measure the active, GTP-bound form of Rac.

Principle: The p21-binding domain (PBD) of the p21-activated protein kinase (PAK) binds specifically to the active GTP-bound forms of Rac and Cdc42, but not the inactive GDP-bound forms. A GST-tagged PBD fusion protein immobilized on agarose beads is used to selectively "pull down" active Rac from cell lysates. The amount of pulled-down Rac-GTP is then quantified by Western blotting.

Methodology:

-

Cell Lysis:

-

Treat cells as required and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation (Pull-Down):

-

Normalize total protein concentration for all samples.

-

Incubate a portion of the lysate (~500 µg to 1 mg of total protein) with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

As a positive control, a separate aliquot of lysate can be loaded with non-hydrolyzable GTPγS. A negative control can be loaded with GDP.

-

Collect the beads by brief centrifugation (~10 seconds at 14,000 x g).

-

Wash the beads 3-4 times with lysis buffer to remove non-specific binders.

-

-

Detection:

-

Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a specific anti-Rac1/2/3 primary antibody, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal protein input, a separate Western blot should be run on the total cell lysates (not the pull-down) using the same anti-Rac antibody.

-

References

- 1. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]

- 2. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Tovinontrine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Pharmacology of (Rac)-Tovinontrine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tovinontrine (also known as IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Preclinical research in various animal models has explored its therapeutic potential in hematological disorders and heart failure. Tovinontrine's mechanism of action centers on the inhibition of PDE9, an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which is known to play a crucial role in vascular biology and hemoglobin production.[3] This guide provides a comprehensive overview of the preclinical pharmacology of Tovinontrine, detailing its effects in animal models of sickle cell disease, beta-thalassemia, and heart failure with preserved ejection fraction (HFpEF). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Although clinical development for sickle cell disease and beta-thalassemia was discontinued due to insufficient efficacy in Phase 2b trials, the preclinical data provides valuable insights into the pharmacological activity of PDE9 inhibition.

Mechanism of Action: PDE9 Inhibition and cGMP Signaling

Tovinontrine exerts its pharmacological effects by selectively inhibiting phosphodiesterase-9 (PDE9). PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes. In pathological states such as sickle cell disease and beta-thalassemia, cGMP levels are often diminished. By blocking PDE9, Tovinontrine leads to an accumulation of intracellular cGMP. This elevation in cGMP is associated with several beneficial downstream effects, including the potential reactivation of fetal hemoglobin (HbF) production, reduced inflammation, and improved blood flow.

References

- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenic Insights into the Cardiorenal Syndrome in Heart Failure (HF) with Preserved Ejection Fraction (HFpEF) | Internal Medicine Residency Program [bumc.bu.edu]

- 3. Imara Presents Clinical and Preclinical Tovinontrine [globenewswire.com]

In Vitro Characterization of (Rac)-Tovinontrine: A PDE9 Selective Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (Rac)-Tovinontrine (also known as IMR-687), a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

This compound is a small molecule inhibitor of phosphodiesterase-9 (PDE9) that has been investigated for its therapeutic potential in various diseases, including sickle cell disease and heart failure.[1][2][3] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways.[2] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which can lead to downstream effects such as the reactivation of fetal hemoglobin (HbF) production, reduced inflammation, and vasodilation. A critical aspect of Tovinontrine's pharmacological profile is its high selectivity for PDE9 over other PDE families, which is essential for minimizing off-target effects.

PDE9 Signaling Pathway and Mechanism of Action of Tovinontrine

The signaling pathway involving PDE9 and the mechanism of action of Tovinontrine are depicted below. Nitric oxide (NO) and natriuretic peptides (NPs) stimulate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC) respectively, leading to the production of cGMP. Tovinontrine selectively inhibits PDE9, preventing the degradation of cGMP and thereby amplifying downstream signaling through protein kinase G (PKG).

In Vitro Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 33 recombinant human phosphodiesterase (PDE) enzymes. The results demonstrate that Tovinontrine is a highly potent and selective inhibitor of PDE9A.

Table 1: In Vitro PDE Selectivity of this compound (IMR-687)

| PDE Family | Isoform | IC50 (µM) |

| PDE9 | A1 | 0.00819 |

| A2 | 0.00999 | |

| PDE1 | A3 | 88.4 |

| B | 8.48 | |

| C | 12.2 | |

| PDE2 | A3 | >100 |

| PDE3 | A | >100 |

| B | >100 | |

| PDE4 | A4 | >100 |

| B1 | >100 | |

| B2 | >100 | |

| C1 | >100 | |

| D2 | >100 | |

| D7 | >100 | |

| PDE5 | A1 | 81.9 |

| PDE6 | C | >100 |

| PDE7 | A1 | >100 |

| B | >100 | |

| PDE8 | A1 | >100 |

| B | >100 | |

| PDE10 | A1 | >100 |

| PDE11 | A4 | >100 |

| Note: IC50 values for other tested PDE isoforms (not listed) were >100 µM. |

As shown in Table 1, Tovinontrine exhibits sub-nanomolar to low nanomolar potency against PDE9A isoforms. The selectivity for PDE9A is over 800-fold greater than for PDE1A3, PDE1B, PDE1C, and PDE5A1. No significant inhibition was observed for the other 27 PDE enzymes tested.

Experimental Protocols

While the exact proprietary protocol for the in vitro characterization of Tovinontrine is not publicly available, a general methodology for determining PDE selectivity can be described based on common industry practices and available literature. A representative workflow for an in vitro PDE inhibition assay is provided below.

General Workflow for In Vitro PDE Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a panel of PDE enzymes.

Representative Protocol: Non-Radioactive cGMP Enzyme Immunoassay

This protocol is a representative example for determining the IC50 of an inhibitor for a cGMP-specific PDE, such as PDE9.

Materials:

-

Recombinant human PDE9A enzyme

-

This compound or other test compounds

-

cGMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Enzyme immunoassay (EIA) kit for cGMP detection

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations for IC50 determination.

-

Enzyme and Substrate Preparation: Dilute the recombinant PDE9A enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

In a microplate, add the diluted this compound or vehicle control.

-

Add the diluted PDE9A enzyme to each well.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for cGMP hydrolysis.

-

-

Reaction Termination: Stop the reaction according to the EIA kit instructions, often by adding a stop solution.

-

cGMP Detection:

-

Follow the protocol of the cGMP EIA kit to quantify the amount of remaining cGMP in each well. This typically involves a competitive binding assay where the cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal will be inversely proportional to the amount of cGMP in the well.

-

-

Data Analysis:

-

Calculate the percentage of PDE9A inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion

The in vitro characterization of this compound demonstrates it to be a highly potent and selective inhibitor of PDE9. Its sub-nanomolar to low nanomolar potency against PDE9A and significant selectivity over other PDE families underscore its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of selective PDE inhibitors.

References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]

- 2. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]

- 3. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

(Rac)-Tovinontrine: A Novel PDE9 Inhibitor Targeting Heart Failure with Preserved Ejection Fraction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical development of (Rac)-Tovinontrine (also known as IMR-687 and CRD-750), a selective phosphodiesterase-9 (PDE9) inhibitor, as a potential therapeutic agent for heart failure with preserved ejection fraction (HFpEF). This document details the mechanism of action, summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and its Target in HFpEF

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome characterized by diastolic dysfunction of the left ventricle, leading to impaired ventricular relaxation and filling. Unlike heart failure with reduced ejection fraction (HFrEF), there are limited therapeutic options for HFpEF. A key pathological feature of HFpEF is impaired cyclic guanosine monophosphate (cGMP) signaling in cardiomyocytes. cGMP is a critical second messenger that mediates cardioprotective effects, including vasodilation, anti-hypertrophy, and anti-fibrosis.

This compound is a potent and selective inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that specifically hydrolyzes and degrades cGMP.[1] Notably, the expression of PDE9A is significantly upregulated in the myocardium of patients with HFpEF. By inhibiting PDE9, Tovinontrine aims to increase the intracellular concentration of cGMP, thereby augmenting its beneficial downstream signaling effects and potentially mitigating the pathophysiology of HFpEF.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Tovinontrine is the selective inhibition of PDE9, leading to an accumulation of intracellular cGMP. This enhanced cGMP signaling is hypothesized to improve cardiac function in HFpEF through various downstream effects.

Preclinical Evidence in HFpEF Models

The therapeutic potential of Tovinontrine in HFpEF has been evaluated in preclinical studies using mouse models that recapitulate key features of the human disease.

Data Presentation

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Cardiomyocyte Size | HFpEF Mouse Models | Tovinontrine | Reduction in the median size of cardiomyocytes | [2] |

| Natriuretic Peptides | HFpEF Mouse Models | Tovinontrine | Lowered plasma B-type and atrial natriuretic peptide levels | [2] |

| Renal Function | HFpEF Mouse Models | Tovinontrine | Improved markers of renal dysfunction | [2] |

Experimental Protocols

A representative experimental workflow for preclinical evaluation of Tovinontrine in a HFpEF mouse model is outlined below.

3.2.1. Transverse Aortic Constriction with Deoxycorticosterone Acetate (TAC/DOCA) Mouse Model of HFpEF

This model is designed to induce pressure overload hypertrophy and fibrosis, hallmarks of HFpEF.

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Surgical Procedure:

-

A midline cervical incision is made to expose the trachea for intubation.

-

The mouse is ventilated with a rodent ventilator.

-

A thoracotomy is performed at the second intercostal space to expose the aortic arch.

-

A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.

-

A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a defined constriction.

-

A slow-release pellet of deoxycorticosterone acetate (DOCA, 50 mg) is implanted subcutaneously.

-

The chest and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without the aortic constriction and DOCA implantation.

-

-

Post-operative Care: Analgesics are administered for 3 days post-surgery. Mice are monitored for signs of distress.

-

Duration: The HFpEF phenotype typically develops over 4-6 weeks.

3.2.2. Measurement of Cardiomyocyte Passive Stiffness

Atomic Force Microscopy (AFM) is a high-resolution technique used to measure the mechanical properties of single cells.

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from the hearts of treated and control mice by enzymatic digestion using collagenase and protease.

-

AFM Setup:

-

Isolated cardiomyocytes are plated on laminin-coated glass-bottom dishes.

-

An AFM (e.g., Bruker BioScope Resolve) is mounted on an inverted microscope.

-

A cantilever with a spherical tip (e.g., 5 µm diameter) is used to indent the cardiomyocyte.

-

-

Measurement Protocol:

-

The cantilever is calibrated to determine its spring constant.

-

The AFM tip is positioned over the center of a quiescent cardiomyocyte.

-

Force-indentation curves are generated by pressing the tip into the cell and retracting it.

-

The Young's modulus, a measure of stiffness, is calculated from the force-indentation curves using the Hertz model.

-

-

Data Analysis: The passive stiffness of cardiomyocytes from Tovinontrine-treated and control groups are compared.

3.2.3. Immunohistochemistry for Myocardial Inflammation

This technique is used to identify and quantify inflammatory cells within the myocardial tissue.

-

Tissue Preparation:

-

Mouse hearts are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

5 µm thick sections are cut and mounted on charged glass slides.

-

-

Staining Protocol:

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against CD68 (a marker for macrophages) and CD3 (a marker for T-cells).

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

-

-

Image Analysis: The number of CD68-positive and CD3-positive cells is quantified per unit area of myocardial tissue using image analysis software.

Clinical Development in HFpEF

This compound has advanced to Phase 2 clinical trials to evaluate its safety and efficacy in patients with HFpEF.

Data Presentation

As of the latest available information, quantitative results from the Phase 2 clinical trials in HFpEF have not been publicly released. The primary endpoint for these studies is the change in plasma N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, a well-established biomarker for heart failure severity and prognosis.

| Trial Identifier | Phase | Status | Primary Endpoint | Expected Readout |

| NCT05312021 | 2 | Withdrawn | Change in NT-proBNP | N/A |

| NCT06215586 (Cycle-2-PEF) | 2 | Enrollment Complete | Change in NT-proBNP from Baseline to Week 12 | To be presented at a future medical meeting |

Clinical Trial Protocol Synopsis (NCT06215586 - Cycle-2-PEF)

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: Adult patients with chronic heart failure with preserved ejection fraction (HFpEF), defined as an ejection fraction of ≥50%.

-

Intervention: Patients are randomized to receive either this compound or a matching placebo, administered orally.

-

Primary Outcome Measure: The percent change in plasma NT-proBNP from baseline to week 12.

-

Secondary Outcome Measures:

-

Safety and tolerability of Tovinontrine.

-

Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.

-

Change in 6-minute walk distance (6MWD).

-

Change in other biomarkers (e.g., cGMP, BNP).

-

-

Inclusion Criteria (abbreviated):

-

Age ≥ 18 years.

-

Diagnosis of HFpEF.

-

Elevated NT-proBNP levels.

-

On stable, guideline-directed medical therapy for HFpEF.

-

-

Exclusion Criteria (abbreviated):

-

Recent acute coronary syndrome or stroke.

-

Severe renal impairment.

-

Hypotension.

-

Conclusion

This compound represents a novel therapeutic approach for HFpEF by targeting the PDE9-cGMP signaling pathway. Preclinical data in relevant animal models have demonstrated its potential to ameliorate key pathophysiological features of the disease. The ongoing Phase 2 clinical trials are crucial in determining the safety and efficacy of this compound in patients. The results of these trials, particularly the primary endpoint of change in NT-proBNP levels, are eagerly awaited by the scientific and medical communities and will be instrumental in guiding the future development of Tovinontrine for this patient population with a high unmet medical need.

References

Methodological & Application

Application Notes and Protocols: Quantifying (Rac)-Tovinontrine Efficacy in HFpEF Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tovinontrine (also known as CRD-750 and IMR-687) is an investigational, orally administered small molecule that acts as a selective inhibitor of phosphodiesterase 9 (PDE9).[1] It is currently under clinical development for the treatment of heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction of the left ventricle.[1][2] The therapeutic rationale for Tovinontrine in HFpEF is based on its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure.[3][4] By inhibiting PDE9, Tovinontrine aims to increase intracellular levels of cGMP, thereby promoting vasodilation, reducing cardiac hypertrophy and fibrosis, and improving overall cardiac function.

These application notes provide a detailed overview of the available information on the clinical investigation of Tovinontrine in HFpEF, with a focus on the methodologies and protocols of the key clinical trial.

Mechanism of Action and Signaling Pathway

Tovinontrine's mechanism of action centers on the inhibition of PDE9, an enzyme that specifically degrades cGMP. In the context of cardiac function, the natriuretic peptide (NP) system plays a crucial role. NPs, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to their receptors on the surface of cardiomyocytes, leading to the synthesis of intracellular cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate beneficial cardiovascular effects, including vasodilation, anti-hypertrophy, and anti-fibrosis.

In heart failure, the expression and activity of PDE9 are upregulated, leading to increased degradation of cGMP and dampening of the protective NP-cGMP-PKG signaling pathway. By selectively inhibiting PDE9, Tovinontrine is hypothesized to restore cGMP levels, thereby amplifying the beneficial effects of the natriuretic peptide system.

References

- 1. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. cardurion.com [cardurion.com]

- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Assaying cGMP levels in response to Tovinontrine treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vascular biology and hemoglobin production.[1][3] By inhibiting PDE9, Tovinontrine leads to an increase in intracellular cGMP levels, which has been investigated for its therapeutic potential in several diseases.[1]

Initially developed for the treatment of sickle cell disease (SCD) and beta-thalassemia, Tovinontrine showed promise in preclinical studies by increasing cGMP and fetal hemoglobin (HbF) in erythroid cell lines. However, subsequent Phase 2b clinical trials for these indications were discontinued due to a lack of significant clinical benefit. The focus of Tovinontrine's clinical development has since shifted to heart failure, where elevated cGMP levels are believed to have cardioprotective effects.

This application note provides a summary of the preclinical data demonstrating the effect of Tovinontrine on cGMP levels and offers a detailed protocol for assaying cGMP in response to Tovinontrine treatment.

Data Presentation

The following table summarizes the dose-dependent effect of Tovinontrine on cGMP levels in K562 erythroid cells after 6 hours of treatment, as reported in preclinical studies.

| Tovinontrine Concentration (µM) | Mean cGMP Fold Increase (vs. DMSO control) |

| 0.01 | ~1.5 |

| 0.1 | ~2.5 |

| 1 | ~4.0 |

| 10 | ~5.5 |

| 100 | ~6.0 |

Data is estimated from the graphical representation in "A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease" (Haematologica, 2020). For precise values, refer to the original publication.

Signaling Pathway

Caption: Tovinontrine inhibits PDE9, preventing cGMP degradation.

Experimental Protocols

Protocol: Measuring cGMP Levels in Cultured Cells using a Competitive ELISA Kit

This protocol provides a general procedure for determining cGMP concentrations in cell lysates following treatment with Tovinontrine. It is based on the principles of a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Tovinontrine

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M HCl with 1% Triton X-100)

-

cGMP competitive ELISA kit

-

Microplate reader capable of measuring absorbance at 450 nm

-

Adherent or suspension cells (e.g., K562)

-

Pipettes and tips

-

Microcentrifuge

-

Orbital shaker

Experimental Workflow:

Caption: Workflow for measuring cGMP in Tovinontrine-treated cells.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight if necessary.

-

Prepare a stock solution of Tovinontrine in a suitable solvent (e.g., DMSO).

-

Dilute the Tovinontrine stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

-

Remove the old medium from the cells and add the medium containing the different concentrations of Tovinontrine or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 6 hours).

-

-

Sample Preparation (Cell Lysis):

-

After incubation, remove the treatment medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-20 minutes.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the intracellular cGMP.

-

-

cGMP ELISA:

-

Perform the cGMP ELISA according to the manufacturer's instructions. A general competitive ELISA procedure is as follows:

-

Prepare a standard curve using the provided cGMP standards.

-

Add the prepared standards and cell lysate samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the samples and standards for binding to the primary antibody.

-

Incubate the plate for the recommended time to allow for competitive binding.

-

Wash the plate several times to remove any unbound reagents.

-

Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction with a stop solution.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of cGMP in each of your samples.

-

If desired, normalize the cGMP concentration to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

-

Logical Relationship of the Experiment

Caption: Logical flow of the Tovinontrine cGMP assay experiment.

References

- 1. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]

- 2. Imara Presents Clinical Data on IMR-687 in Sickle Cell [globenewswire.com]

- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Imaging to Assess Cardiac Effects of Tovinontrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine (formerly IMR-687) is a selective phosphodiesterase 9 (PDE9) inhibitor under investigation for the treatment of heart failure.[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the natriuretic peptide signaling pathway.[3][4] In heart failure, particularly with preserved ejection fraction (HFpEF), PDE9 expression is upregulated, leading to reduced cGMP levels and impaired downstream signaling.[4] This contributes to pathological cardiac remodeling, including cardiomyocyte hypertrophy and diastolic dysfunction. By inhibiting PDE9, tovinontrine aims to increase intracellular cGMP concentrations, thereby enhancing the beneficial effects of the natriuretic peptide system, which include vasodilation, lusitropy (myocardial relaxation), and suppression of cardiac hypertrophy and fibrosis.

These application notes provide a comprehensive overview of key in vivo imaging techniques and detailed protocols for assessing the cardiac effects of tovinontrine in preclinical models of heart failure.

Signaling Pathway of Tovinontrine's Action

Tovinontrine's mechanism of action is centered on the potentiation of the natriuretic peptide-cGMP signaling cascade within cardiomyocytes.

Experimental Workflow for Preclinical Evaluation

A multi-modal imaging approach is recommended to comprehensively evaluate the cardiac effects of tovinontrine in a preclinical setting.

Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize the anticipated quantitative effects of a PDE9 inhibitor, analogous to tovinontrine, based on preclinical studies in mouse models of heart failure with preserved ejection fraction (HFpEF).

Table 1: Echocardiographic Parameters

| Parameter | Control | HFpEF Model (Vehicle) | HFpEF Model + PDE9i |

| Diastolic Function | |||

| E/A Ratio | 1.5 ± 0.1 | 2.5 ± 0.2 | 2.4 ± 0.3 |

| E' (cm/s) | 4.5 ± 0.3 | 2.8 ± 0.2 | 2.9 ± 0.2 |

| E/E' | 8.9 ± 0.5 | 15.2 ± 1.1 | 14.8 ± 1.3 |

| Systolic Function | |||

| Ejection Fraction (%) | 65 ± 5 | 62 ± 6 | 50 ± 7 |

| Fractional Shortening (%) | 35 ± 4 | 33 ± 5 | 25 ± 6 |

| Cardiac Structure | |||

| LV Mass (mg) | 85 ± 7 | 120 ± 10 | 115 ± 9 |

| Relative Wall Thickness | 0.40 ± 0.03 | 0.55 ± 0.04 | 0.53 ± 0.05 |

| *Note: Some studies with other PDE9 inhibitors have reported a reduction in compensatory contractile function. |

Table 2: Cardiac MRI and Histological Parameters

| Parameter | Control | HFpEF Model (Vehicle) | HFpEF Model + PDE9i |

| Cardiac MRI | |||

| LV End-Diastolic Volume (µL) | 45 ± 5 | 42 ± 6 | 48 ± 7 |

| LV End-Systolic Volume (µL) | 16 ± 3 | 16 ± 4 | 24 ± 5* |

| LV Mass (mg) | 88 ± 8 | 125 ± 12 | 118 ± 11 |

| Histology/Advanced MRI | |||

| Cardiomyocyte Cross-Sectional Area (µm²) | 250 ± 20 | 400 ± 30 | 350 ± 25 |

| Interstitial Fibrosis (%) | 2.5 ± 0.5 | 8.0 ± 1.2 | 6.5 ± 1.0 |

Table 3: PET Imaging and Biomarker Data

| Parameter | Control | HFpEF Model (Vehicle) | HFpEF Model + PDE9i |

| PET Imaging | |||

| Myocardial ¹⁸F-FDG Uptake (%ID/g) | 10 ± 2 | 15 ± 3 | 12 ± 2.5 |

| Plasma Biomarkers | |||

| NT-proBNP (pg/mL) | 200 ± 50 | 800 ± 150 | 500 ± 100 |

Experimental Protocols

High-Frequency Echocardiography for Cardiac Function and Structure

Objective: To non-invasively assess left ventricular (LV) systolic and diastolic function, and cardiac morphology.

Materials:

-

High-frequency ultrasound system with a linear array transducer (30-40 MHz for mice).

-

Animal anesthesia system (e.g., isoflurane).

-

Heated platform with integrated ECG and temperature monitoring.

-

Depilatory cream.

-

Ultrasound gel.

Protocol:

-

Animal Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane. Remove chest fur using depilatory cream to ensure optimal image quality. Place the mouse in a supine position on the heated platform to maintain body temperature at 37°C.

-

Image Acquisition:

-

Parasternal Long-Axis (PLAX) View: Obtain a clear view of the LV from the apex to the aortic valve.

-

M-Mode: From the PLAX view, acquire an M-mode image at the level of the papillary muscles to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.

-

Parasternal Short-Axis (SAX) View: Acquire images at the base, mid-papillary, and apical levels.

-

Pulsed-Wave Doppler: From the apical four-chamber view, place the sample volume at the mitral valve leaflet tips to record mitral inflow velocities (E and A waves).

-

Tissue Doppler Imaging: Place the sample volume at the lateral mitral annulus to measure early (e') and late (a') diastolic tissue velocities.

-

-

Data Analysis:

-

Calculate LV ejection fraction (EF) and fractional shortening (FS) from M-mode measurements to assess systolic function.

-

Determine the E/A ratio from mitral inflow Doppler to assess diastolic filling patterns.

-

Calculate the E/e' ratio as an index of LV filling pressure and diastolic dysfunction.

-

Measure LV mass and relative wall thickness from M-mode or B-mode images.

-

Cardiac Magnetic Resonance (CMR) Imaging for Comprehensive Cardiac Assessment

Objective: To obtain high-resolution, three-dimensional data on cardiac anatomy, function, and tissue characteristics.

Materials:

-

Small-animal MRI scanner (e.g., 7T or 9.4T).

-

ECG and respiratory gating system.

-

Animal-compatible contrast agent (e.g., gadolinium-based).

-

Anesthesia and physiological monitoring equipment.

Protocol:

-

Animal Preparation: Anesthetize the animal and place it on a heated cradle within the magnet. Secure ECG leads and a respiratory sensor for gating.

-

Image Acquisition:

-

Scout Images: Acquire multi-planar scout images to locate the heart.

-

Cine Imaging: Acquire a stack of short-axis cine images covering the entire LV from base to apex using a gated fast low-angle shot (FLASH) sequence. Acquire long-axis cine images (two- and four-chamber views).

-

Late Gadolinium Enhancement (LGE): For fibrosis assessment, administer a gadolinium-based contrast agent and acquire T1-weighted images 10-15 minutes post-injection.

-

T1 Mapping: To quantify cardiomyocyte size, acquire pre- and post-contrast T1 maps.

-

-

Data Analysis:

-

Manually or semi-automatically segment the endocardial and epicardial borders on all short-axis cine slices at end-diastole and end-systole.

-

Calculate LV end-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV), and ejection fraction (EF).

-

Calculate LV mass from the epicardial and endocardial volumes.

-

Quantify the extent of fibrosis from LGE images.

-

Analyze T1 maps to determine the intracellular lifetime of water, which correlates with cardiomyocyte volume.

-

Positron Emission Tomography (PET) for Myocardial Metabolism

Objective: To assess changes in myocardial glucose metabolism, which can be altered in heart failure.

Materials:

-

Small-animal PET/CT scanner.

-

¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) radiotracer.

-

Anesthesia and physiological monitoring equipment.

Protocol:

-

Animal Preparation: Fast the animal for 6-8 hours to enhance myocardial glucose uptake. Anesthetize the animal and maintain normothermia.

-

Radiotracer Injection and Uptake: Administer a bolus of ¹⁸F-FDG (e.g., ~10 MBq for a mouse) via a tail vein catheter. Allow for a 30-60 minute uptake period.

-

Image Acquisition:

-

Position the animal in the PET/CT scanner.

-

Perform a CT scan for attenuation correction and anatomical localization.

-

Acquire a static PET scan for 15-20 minutes. Gating can be used to assess functional parameters.

-

-

Data Analysis:

-

Reconstruct the PET images and co-register them with the CT data.

-

Draw regions of interest (ROIs) around the myocardium to quantify the mean standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

-

Compare ¹⁸F-FDG uptake between treatment and control groups to assess metabolic changes.

-

Conclusion

The integrated use of echocardiography, cardiac MRI, and PET imaging provides a powerful, multi-faceted approach to characterizing the therapeutic effects of tovinontrine on cardiac structure, function, and metabolism in preclinical models of heart failure. The detailed protocols and expected quantitative outcomes presented in these application notes offer a robust framework for researchers and drug development professionals to rigorously evaluate the potential of PDE9 inhibitors as a novel therapy for heart failure.

References

- 1. Quantification of Left Ventricular Volumes, Mass and Ejection Fraction using Cine Displacement Encoding with Stimulated Echoes (DENSE) MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 3. cardurion.com [cardurion.com]

- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clinical Trial Design of Tovinontrine in Cardiovascular Indications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the clinical trial design of Tovinontrine (also known as IMR-687 or CRD-750) for the treatment of cardiovascular indications, specifically focusing on heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).

Introduction to Tovinontrine and its Mechanism of Action

Tovinontrine is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] The therapeutic rationale for its use in heart failure stems from its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway. In heart failure, the natriuretic peptide system is activated as a compensatory mechanism. Natriuretic peptides bind to their receptors on cardiomyocytes, stimulating the production of cGMP.[3] cGMP acts as a crucial second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets that mediate beneficial effects such as vasodilation, anti-hypertrophy, and anti-fibrosis.

However, the enzyme PDE9 is upregulated in heart failure and selectively degrades cGMP, thereby blunting the beneficial effects of the natriuretic peptide system.[3] By inhibiting PDE9, Tovinontrine is designed to increase intracellular levels of cGMP, thereby enhancing PKG signaling and promoting improved cardiac function.[3]

Tovinontrine Signaling Pathway in Cardiomyocytes

The following diagram illustrates the proposed mechanism of action of Tovinontrine in cardiomyocytes.

Clinical Trial Design for Tovinontrine in Heart Failure

Tovinontrine is currently being evaluated in Phase 2 clinical trials for both HFpEF and HFrEF. The general design for these trials is a randomized, double-blind, placebo-controlled study to assess the safety and efficacy of Tovinontrine.

Overall Clinical Trial Workflow

The following diagram outlines the typical workflow for a patient participating in a Tovinontrine heart failure clinical trial.

Phase 2 Clinical Trial Protocols

The following tables summarize the key parameters for the ongoing Phase 2 clinical trials of Tovinontrine in HFpEF (CYCLE-2-PEF) and HFrEF (CYCLE-1-REF).

Table 1: Tovinontrine Phase 2 Clinical Trial Design for HFpEF (CYCLE-2-PEF)

| Parameter | Specification |

| Trial Name | CYCLE-2-PEF |

| Phase | 2 |

| Indication | Heart Failure with Preserved Ejection Fraction (HFpEF) |

| Study Design | Randomized, Double-Blind, Placebo-Controlled |

| Primary Endpoint | Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. |

| Secondary Endpoints | - Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score- Change in New York Heart Association (NYHA) functional class- Change in other biomarkers (e.g., BNP, cGMP)- Safety and tolerability |

| Exploratory Endpoints | - Change in 6-minute walk test (6MWT) distance- Evaluation of cardiac structure and function |

| Patient Population | Adults with a clinical diagnosis of HFpEF (ejection fraction >40%), NYHA Class II-IV symptoms. |

| Treatment Duration | 12 weeks |

| Dosage | 50 mg Tovinontrine or placebo, administered orally. |

Table 2: Tovinontrine Phase 2 Clinical Trial Design for HFrEF (CYCLE-1-REF)

| Parameter | Specification |

| Trial Name | CYCLE-1-REF |

| Phase | 2 |

| Indication | Heart Failure with Reduced Ejection Fraction (HFrEF) |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Finding |

| Primary Endpoint | Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. |

| Secondary Endpoints | - Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score- Change in New York Heart Association (NYHA) functional class- Change in other biomarkers (e.g., BNP, cGMP)- Safety and tolerability |

| Patient Population | Adults with a clinical diagnosis of HFrEF (ejection fraction ≤40%), NYHA Class II-IV symptoms. |

| Treatment Duration | 12 weeks |

| Dosage | Low, medium, and high doses of Tovinontrine or placebo, administered orally. (Specific mg doses are proprietary and not publicly disclosed) |

Patient Screening and Enrollment Logic

The successful enrollment of the target patient population is critical for the integrity of the clinical trial. The following diagram illustrates the logical flow for patient screening.

References

Application Notes and Protocols for High-Throughput Screening of Novel (Rac)-Tovinontrine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tovinontrine (IMR-687) is a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vascular biology.[2][3] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which has been explored for therapeutic potential in conditions such as sickle cell disease, beta-thalassemia, and heart failure with preserved ejection fraction (HFpEF). Although clinical trials for hematological disorders were discontinued due to lack of efficacy, the mechanism of PDE9 inhibition remains a compelling target for drug discovery.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. The protocols cover both biochemical and cell-based screening approaches.

PDE9-cGMP Signaling Pathway

The canonical signaling pathway modulated by Tovinontrine and its analogs involves the regulation of intracellular cGMP levels. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. PDE9 acts as a negative regulator of this pathway by degrading cGMP to GMP. Inhibition of PDE9 by novel analogs leads to an accumulation of cGMP, which in turn activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated (CNG) channels, and other cGMP-binding proteins. This cascade of events ultimately mediates various cellular responses.

Caption: Simplified PDE9-cGMP Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel PDE9 inhibitors follows a structured workflow. The process begins with a primary screen of a large compound library using a robust and cost-effective biochemical assay. Hits from the primary screen are then confirmed and their potency determined in a secondary biochemical assay. Subsequently, confirmed hits are evaluated in a cell-based assay to assess their activity in a more physiologically relevant context. Finally, lead compounds are further characterized for selectivity, mechanism of action, and other drug-like properties.

Caption: High-Throughput Screening Workflow for Novel PDE9 Inhibitors.

Experimental Protocols

Protocol 1: Biochemical HTS for PDE9 Inhibitors using Fluorescence Polarization (FP)

Principle: This assay measures the inhibition of recombinant human PDE9 enzyme activity. A fluorescently labeled cGMP (cGMP-FAM) is used as a substrate. When cGMP-FAM is hydrolyzed by PDE9, the resulting FAM-GMP binds to a specific binding agent, leading to a large, slowly rotating complex and a high fluorescence polarization signal. In the presence of a PDE9 inhibitor, cGMP-FAM remains intact, resulting in a low fluorescence polarization signal.

Materials:

-

Recombinant Human PDE9A Enzyme

-

FAM-labeled cGMP (substrate)

-

PDE Assay Buffer

-

Binding Agent

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into the 384-well assay plates.

-

Dispense DMSO into control wells.

-

-

Enzyme and Substrate Preparation:

-

Prepare a solution of PDE9A enzyme in PDE Assay Buffer at a 2X final concentration.

-

Prepare a solution of FAM-labeled cGMP in PDE Assay Buffer at a 2X final concentration.

-

-

Assay Reaction:

-

Add the PDE9A enzyme solution to all wells of the assay plate.

-

Add the FAM-labeled cGMP solution to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a solution of the Binding Agent in PDE Assay Buffer.

-

Add the Binding Agent solution to all wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HTS for Intracellular cGMP Levels using a Reporter Assay

Principle: This assay utilizes a reporter cell line engineered to express a biosensor that responds to changes in intracellular cGMP levels. For example, a cell line co-expressing a cyclic nucleotide-gated (CNG) channel and a calcium-sensitive dye. Inhibition of PDE9 leads to increased cGMP, which opens the CNG channels, causing an influx of calcium and a detectable change in fluorescence.

Materials:

-

HEK293 or CHO cell line stably expressing a cGMP biosensor system (e.g., CNG channel and a calcium indicator)

-

Cell culture medium and supplements

-

Sodium Nitroprusside (SNP) or other NO donor (to stimulate cGMP production)

-

This compound (positive control)

-

Test compounds

-

384-well, black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating:

-

Seed the reporter cells into 384-well plates at an optimized density and allow them to attach overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in assay buffer.

-

Remove the culture medium from the cell plates and add the compound solutions.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Stimulation and Detection:

-

Add a solution of an NO donor (e.g., SNP) to all wells to stimulate cGMP production.

-

Immediately measure the fluorescence signal over time using a kinetic plate reader.

-

Data Analysis:

-

Calculate the area under the curve (AUC) or the maximum fluorescence signal for each well.

-

Normalize the data to the positive (this compound) and negative (vehicle) controls.

-

Determine the EC50 values for compounds that increase the cGMP-dependent signal.

Data Presentation

The quantitative data generated from the HTS assays should be summarized in clear and structured tables for easy comparison of the activity of novel this compound analogs.

Table 1: Biochemical Screening Data for Novel this compound Analogs

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) - Biochemical Assay |

| This compound | 98.5 | 5.2 |

| Analog-001 | 95.2 | 3.8 |

| Analog-002 | 88.7 | 12.5 |

| Analog-003 | 55.1 | > 1,000 |

| Analog-004 | 99.1 | 2.1 |

Table 2: Cell-Based Assay Data for Confirmed Hits

| Compound ID | EC50 (nM) - cGMP Reporter Assay | Maximum Response (% of Tovinontrine) |

| This compound | 25.8 | 100 |

| Analog-001 | 18.9 | 105 |

| Analog-002 | 65.3 | 95 |

| Analog-004 | 12.5 | 110 |

Conclusion

The provided application notes and protocols describe a comprehensive HTS strategy for the discovery and characterization of novel this compound analogs targeting PDE9. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently identify and advance promising lead compounds for further preclinical development. The structured workflow and detailed methodologies aim to facilitate the successful execution of HTS campaigns in the pursuit of next-generation PDE9 inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]

- 3. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]

Application Notes and Protocols for the Analytical Detection of Tovinontrine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine (IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key intracellular second messenger involved in various physiological processes, including vasodilation, inflammation, and erythropoiesis.[1][2] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which has shown potential therapeutic benefits in conditions such as sickle cell disease, beta-thalassemia, and heart failure.[3]

The development of robust and reliable analytical methods for the quantification of Tovinontrine in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. This document provides detailed application notes and protocols for the determination of Tovinontrine in plasma and urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Chemical Properties of Tovinontrine:

| Property | Value |

| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |

| Molecular Formula | C₂₁H₂₆N₆O₂ |

| Molecular Weight | 394.47 g/mol |

| CAS Number | 2062661-53-2 |

Signaling Pathway of Tovinontrine

Tovinontrine's mechanism of action is centered on the potentiation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway.

Quantitative Data Summary

While specific clinical pharmacokinetic data for Tovinontrine is not widely published, the following tables provide representative data based on typical findings for orally administered small molecule PDE9 inhibitors in early-phase clinical trials. These values are intended to serve as a guide for assay development and validation.

Table 1: Representative Pharmacokinetic Parameters of a PDE9 Inhibitor (Single Oral Dose)

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Cmax (ng/mL) | 150 ± 35 | 320 ± 70 | 650 ± 150 |

| Tmax (hr) | 1.5 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.7 |

| AUC₀₋₂₄ (ng·h/mL) | 950 ± 200 | 2100 ± 450 | 4500 ± 900 |

| t₁/₂ (hr) | 8 ± 2 | 8.5 ± 2.2 | 9 ± 2.5 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life.